molecular formula C18H16N6 B2477269 4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine CAS No. 2380179-22-4

4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine

Cat. No. B2477269
CAS RN: 2380179-22-4
M. Wt: 316.368
InChI Key: BKMVRPBCDZHYMW-UHFFFAOYSA-N
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Description

“4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine” is a complex organic compound. It’s part of a class of compounds known as pyrido[2,3-d]pyrimidines . These compounds have shown a range of biological activities, including antifungal and antimicrobial potential .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The binding energies obtained in Argus Lab for similar compounds are −10.6447, −10.5517 kJ/mol and the chemscore values are 4.63, 0.16 .


Chemical Reactions Analysis

Pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The activity of these compounds is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mechanism of Action

While the exact mechanism of action for “4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine” is not specified, pyrimidines in general have been found to exhibit their effects through various mechanisms. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for “4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine” and similar compounds could involve further exploration of their pharmacological effects. There’s potential for these compounds to be developed into effective therapeutic agents, given their broad spectrum of biological activities .

properties

IUPAC Name

4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-12-22-15-6-2-3-7-16(15)24(12)13-9-23(10-13)18-14-5-4-8-19-17(14)20-11-21-18/h2-8,11,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMVRPBCDZHYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=NC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole

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